(-)-Indolactam V
Description
(-)-indolactam V is a 9-membered ring that is a potent protein kinase C activator
Indolactam V is a natural product found in Streptomyces blastmyceticus with data available.
Properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZOFMGZMUZSSK-LRDDRELGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920432 | |
Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90365-57-4 | |
Record name | (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90365-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolactam V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090365574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLACTAM V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIY9O1323 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ILV is a potent activator of Protein Kinase C (PKC). [, , , , , , , , , , ]
A: ILV mimics diacylglycerol (DAG) and binds to the cysteine-rich zinc finger-like repeat domains (CRD1 and CRD2) within the regulatory domain of PKC, leading to its activation. [, , , , ]
A: PKC activation by ILV initiates a signaling cascade affecting various cellular processes, including cell proliferation, differentiation, apoptosis, and tumor development. [, , , , ] Specific downstream effects vary depending on cell type and context. For example, in rat pheochromocytoma (PC12) cells, ILV inhibits laminin-mediated neurite outgrowth through PKC activation. []
ANone: The molecular formula of ILV is C16H19N3O2, and its molecular weight is 285.34 g/mol.
A: Yes, several research papers discuss spectroscopic data, including NMR and mass spectrometry, used to characterize ILV and its derivatives. [, , , , , , ]
ANone: The provided research primarily focuses on the biological activity and chemical synthesis of ILV. Information regarding its material compatibility and stability under various conditions is limited.
A: ILV is not an enzyme or catalyst; it functions as an activator of the enzyme PKC. [, , , , , , , , , , ] Its applications stem from its ability to modulate PKC activity and downstream signaling pathways, not from intrinsic catalytic properties.
A: Yes, molecular modeling studies have provided insights into how ILV and its analogues bind to the CRD2 activator domain of PKC. These studies suggest specific hydrophobic interactions contribute significantly to the binding affinity. []
A: While specific QSAR models are not extensively discussed in the provided research, studies have investigated the structure-activity relationship of ILV derivatives, laying the groundwork for potential QSAR model development. [, ]
A: Modifications to the C-7 substituent of ILV significantly influence its potency and selectivity towards PKC isoforms. [, , , ] For instance, larger substituents at C-7 generally increase potency, while specific substitutions can enhance selectivity for certain isoforms.
A: Research shows that the lactam ring is crucial for ILV's ability to activate PKC. Analogues lacking the lactam ring structure fail to activate PKC and do not sensitize cells to certain drugs. []
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